molecular formula C₄₁H₇₂D₇N₃O₁₂ B1154409 Tulathromycin A-d7

Tulathromycin A-d7

Cat. No.: B1154409
M. Wt: 813.12
Attention: For research use only. Not for human or veterinary use.
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Description

Tulathromycin A-d7 is a deuterium-labeled analog of the macrolide antibiotic tulathromycin, serving as a crucial internal standard in quantitative bioanalysis. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise determination of tulathromycin concentrations in complex biological samples such as plasma, seminal plasma, and urine . The use of this stable isotope-labeled internal standard is critical for compensating for variability in sample preparation and matrix effects, thereby ensuring high data accuracy and reliability in pharmacokinetic studies . Tulathromycin is a semi-synthetic macrolide antibiotic with a long elimination half-life, used for the treatment of respiratory diseases in cattle and swine. It acts by binding to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis . Research-grade this compound is essential for validating analytical methods, where it demonstrates excellent linearity, accuracy, and precision in multiple matrices . This compound is intended for use by qualified researchers in veterinary pharmacology, antimicrobial resistance studies, and drug residue analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₄₁H₇₂D₇N₃O₁₂

Molecular Weight

813.12

Synonyms

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[[2,6-Dideoxy-3-C-methyl-3-O-methyl-4-C-[(propylamino)methyl]-α-L-ribo-hexopyranosyl]oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Tulathromycin belongs to the triamilide subclass of macrolides, characterized by three amine functional groups that enhance its solubility and tissue penetration . Key structural analogs include:

  • Azithromycin: A 15-membered macrolide with a lactone ring and amino sugar. While structurally similar, azithromycin lacks the triamilide backbone and demonstrates distinct pharmacokinetic and anti-inflammatory properties .
  • Gamithromycin : A 16-membered azalide macrolide approved for bovine respiratory disease (BRD). Unlike tulathromycin, gamithromycin has a shorter elimination half-life in cattle .
  • Tylosin : A veterinary macrolide with a 16-membered lactone ring. It shares anti-inflammatory effects but exhibits weaker bactericidal activity against Gram-negative pathogens like Pasteurella multocida .

Table 1: Structural Comparison

Compound Subclass Functional Groups Deuterated Form Available
Tulathromycin A-d7 Triamilide Three amine groups Yes (d7)
Azithromycin 15-membered Lactone ring No
Gamithromycin Azalide Amino sugar No
Tylosin 16-membered Lactone ring No

Pharmacokinetic Properties

Tulathromycin exhibits rapid absorption (Cmax within 0.25 hours in pigs), high bioavailability , and a prolonged elimination half-life (63.55 ± 8.20 hours in swine), enabling single-dose regimens . Its tissue penetration into transudate and exudate is comparable to serum concentrations, though delayed (Cmax at 21.5 hours in transudate vs. 8 hours in exudate) . In contrast:

  • Azithromycin : Similar long half-life (~68 hours in humans) but optimized for human respiratory infections.
  • Gamithromycin : Shorter half-life (~56 hours in cattle) but comparable clinical efficacy for BRD .

Table 2: Pharmacokinetic Parameters

Parameter Tulathromycin Azithromycin Gamithromycin
Half-life (h) 63.55 ± 8.20 ~68 ~56
Bioavailability (%) >90% ~37% (oral) >90%
Tissue Penetration Extensive High Moderate

Antimicrobial Activity and PK/PD Relationships

Tulathromycin demonstrates time-dependent bactericidal activity against Actinobacillus pleuropneumoniae and Pasteurella multocida, with %T > MIC (time above minimum inhibitory concentration) as the critical PK/PD index . For a 1-log10 reduction in bacterial load, %T > MIC must exceed 50.8% .

Table 3: MIC Values (µg/mL) Against Key Pathogens

Pathogen Tulathromycin Azithromycin Gamithromycin Tylosin
Pasteurella multocida 0.03–0.25 0.5–2.0 0.06–0.12 >64
Actinobacillus pleuropneumoniae 0.03–0.25 0.25–1.0
Rhodococcus equi >64 0.5–2.0 2–8
Escherichia coli Bacteriostatic Bacteriostatic

Key Findings :

  • Tulathromycin has poor activity against R. equi (MIC50 >64 µg/mL), unlike azithromycin or tylosin .
  • Synergy with gallic acid reduces tulathromycin MICs against Mannheimia haemolytica by 4-fold .

Clinical Efficacy in Bovine Respiratory Disease (BRD)

In field studies, tulathromycin and gamithromycin show equivalent efficacy in BRD control, though tulathromycin has a lower retreatment rate (12.4% vs. 19.6% for gamithromycin) . Both drugs achieve bioequivalence in lung tissue concentrations, but tulathromycin’s prolonged half-life supports longer-lasting protection .

Anti-inflammatory and Immunomodulatory Effects

Tulathromycin inhibits NF-κB signaling and reduces pro-inflammatory cytokines (IL-3, IL-5, IFN-γ) in bovine neutrophils and macrophages . Similar effects are observed with azithromycin and tylosin, which suppress IL-8 and prostaglandin E2.

Table 4: Anti-inflammatory Mechanisms

Compound Key Targets Effect on Cytokines
Tulathromycin NF-κB, phospholipases ↓ IL-3, IL-5, IFN-γ
Azithromycin IL-8, TNF-α ↓ IL-6, IL-8
Tylosin COX-2, leukotriene B4 ↓ Prostaglandin E2

Analytical Considerations

This compound is critical for mitigating matrix effects in LC-MS/MS quantification. Non-deuterated internal standards (e.g., erythromycin-d3) may exhibit divergent behavior in acetonitrile-rich matrices .

Research Discrepancies and Limitations

  • haemolytica and others noting off-label use risks .
  • Genotoxicity: High concentrations (50–100 µM) induce DNA damage in rat lymphocytes, though clinical relevance remains unclear .

Preparation Methods

Positional Selectivity

Density functional theory (DFT) calculations reveal that axial chirality in intermediates governs deuterium placement. For instance, in proline derivatives, conformational stability of enolate intermediates ensures retention of configuration during deuteration. Applied to tulathromycin, this selectivity prevents racemization at its 10 chiral centers.

Analytical Validation of Tulathromycin A-d7

LC-MS/MS Quantification

A validated LC-MS/MS method confirms the purity and isotopic integrity of this compound. Key parameters include:

ParameterValue/DescriptionSource
ColumnBEH C18 (50 × 2.1 mm, 1.7 μm)
Mobile PhaseAcetonitrile/0.1% formic acid
Ionization ModeESI+
Transitions (m/z)403.7 → 576.9 (quant); 403.7 → 229.9 (conf)
Internal StandardTulathromycin-d7 (407.3 → 236.9 m/z)

Matrix Compatibility

The method demonstrates robustness across biological matrices, with linear ranges of 0.01–1 μg/mL (plasma), 0.05–5 μg/mL (seminal plasma), and 0.1–10 μg/mL (urine). Accuracy and precision remain within ±15% at all QC levels, validated through inter-day and intra-day assays.

Challenges and Mitigation Strategies

Isotopic Dilution

Residual protiated solvents (e.g., H2O) can dilute deuterium content. Strict anhydrous conditions and deuterated solvent purification (e.g., molecular sieves) mitigate this risk.

Chromatographic Interference

Co-eluting metabolites in biological samples necessitate stringent sample preparation. Protein precipitation with acetonitrile, followed by 0.22 μm filtration, eliminates >99% of matrix interferents .

Q & A

Q. What is the role of Tulathromycin A-d7 in pharmacokinetic (PK) studies, and how is its deuterated form methodologically validated?

this compound, a deuterated analog of tulathromycin, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance quantification accuracy. Deuterated isotopes minimize matrix effects and ion suppression, improving method reliability. For example, in plasma and tissue analyses, calibration curves with this compound achieved correlation coefficients (r²) >0.995, with limits of quantification (LOQ) as low as 0.02 μg/g in tissues . Validation includes precision (QC samples within ±15% of nominal values) and stability testing under varying storage conditions .

Q. How does this compound’s pharmacokinetic profile differ across species, and what methodological considerations are critical for cross-species comparisons?

Tulathromycin accumulates in lung tissue across species (cattle, pigs, horses), with prolonged retention post-administration. However, interspecies differences in metabolism and tissue penetration require tailored experimental designs. For instance, non-compartmental PK analysis in pregnant ewes revealed geometric mean parameters due to data below quantification limits, emphasizing the need for weighted statistical approaches in sparse datasets . Cross-species studies must standardize sample matrices (e.g., plasma vs. lung homogenates) and account for species-specific hydrolysis rates of tulathromycin to its marker CP-60,300 .

Q. What are the primary immunomodulatory mechanisms of tulathromycin, and how can they be experimentally distinguished from its antimicrobial effects?

Tulathromycin exhibits anti-inflammatory effects, such as inducing neutrophil apoptosis and enhancing macrophage efferocytosis, which resolve pulmonary inflammation. These mechanisms are studied via in vitro neutrophil assays and in vivo models (e.g., zymosan-induced inflammation in pigs). To isolate immunomodulation from antimicrobial activity, researchers use sub-therapeutic doses or compare outcomes in infection-naïve vs. pathogen-challenged models .

Advanced Research Questions

Q. How do experimental design challenges arise when quantifying this compound in heterogeneous tissues, and how can they be mitigated?

Tissue heterogeneity (e.g., fetal liver vs. lung) introduces variability in drug recovery during extraction. Solid-phase extraction (SPE) with weak cation exchangers improves analyte isolation, but matrix effects necessitate matrix-matched calibration curves. For example, uterine tissue samples required dilution with blank matrix to resolve concentration overshoots (>2 μg/g) . Additionally, hydrolytic fragmentation protocols (e.g., 2 N HCl treatment) must be optimized for tissue-specific stability, as seen in FSIS-regulated analyses of CP-60,300 .

Q. What contradictions exist in tulathromycin’s efficacy mechanisms, and how can multimodal studies resolve them?

Despite plasma concentrations 30-fold below the MIC50 for Rhodococcus equi, tulathromycin effectively treats foal pneumonia, suggesting efficacy relies on immunomodulation rather than direct antimicrobial action . Contradictions arise when PK/PD models fail to correlate plasma levels with clinical outcomes. Multimodal approaches, such as parallel measurement of pulmonary epithelial lining fluid (PELF) drug levels and cytokine profiling, can clarify mechanism-action disparities .

Q. What statistical and computational tools are optimal for analyzing sparse or censored PK data in this compound studies?

Sparse sampling (e.g., in pregnant ewes) often results in >50% of data points below the LOQ. Non-compartmental analysis (NCA) using geometric means and log-transformed data reduces bias, while Bayesian hierarchical models accommodate censored data. Software like PKanalix (Monolix Suite) enables robust NCA, and R packages (e.g., ggplot2) facilitate visualization of tissue concentration-time curves .

Q. How does this compound’s use in remote drug delivery systems impact PK parameters, and what methodological adjustments are required?

Pneumatic dart administration in cattle results in lower plasma concentrations and increased stress biomarkers compared to subcutaneous injection. To address this, researchers must incorporate stress markers (e.g., cortisol) into PK models and use population pharmacokinetics (PopPK) to account for inter-individual variability. Dose-exposure relationships should be validated across delivery methods .

Methodological Guidelines

  • Sample Preparation : Use deuterated internal standards (e.g., this compound) for LC-MS/MS to correct for recovery losses. Protein precipitation with acetonitrile is robust for plasma, while SPE is preferred for tissues .
  • Data Reporting : Include correlation coefficients, LOQ/LOD, and QC sample accuracy in validation summaries. For tissue studies, specify hydrolysis protocols for CP-60,300 quantification .
  • Statistical Analysis : Apply weighted linear regression (1/X) for calibration curves and use geometric means for skewed data .

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